

An In-depth Technical Guide to the Isomers of C8H7IO2

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Compound of Interest

Compound Name: *2-Iodo-5-methoxybenzaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known structural isomers of the chemical formula C8H7IO2. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by detailing the IUPAC nomenclature, physicochemical properties, synthesis protocols, and potential biological relevance of these compounds.

Introduction to C8H7IO2 Isomers

The molecular formula C8H7IO2 encompasses a variety of structural isomers, primarily substituted benzoic acids, phenylacetic acids, acetophenones, and their derivatives. The presence of an iodine atom significantly influences the physicochemical properties of these molecules, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes them of particular interest in medicinal chemistry for the design of novel therapeutic agents and diagnostic tools.^{[1][2]} Iodinated compounds have found applications as enzyme inhibitors and are utilized in radioiodination for imaging and therapy.^{[3][4]}

Isomer Classes and IUPAC Nomenclature

The structural isomers of C8H7IO2 can be broadly categorized into the following classes. The International Union of Pure and Applied Chemistry (IUPAC) names for the key isomers are provided below.

Methyl Iodobenzoates

These are esters formed from iodobenzoic acid and methanol. The position of the iodine atom on the benzene ring gives rise to three positional isomers:

- Methyl 2-iodobenzoate
- Methyl 3-iodobenzoate
- Methyl 4-iodobenzoate

Iodophenylacetic Acids

These are acetic acid derivatives with an iodophenyl substituent. The three positional isomers are:

- 2-(2-Iodophenyl)acetic acid
- 2-(3-Iodophenyl)acetic acid[5][6][7]
- 2-(4-Iodophenyl)acetic acid

Iodomethylbenzoic Acids

In this class, both an iodine atom and a methyl group are substituents on the benzoic acid backbone. This leads to a larger number of positional isomers, including:

- 2-Iodo-3-methylbenzoic acid
- 2-Iodo-4-methylbenzoic acid
- 2-Iodo-5-methylbenzoic acid
- 3-Iodo-2-methylbenzoic acid
- 3-Iodo-4-methylbenzoic acid
- 4-Iodo-2-methylbenzoic acid

- 4-Iodo-3-methylbenzoic acid
- 5-Iodo-2-methylbenzoic acid

Hydroxyiodoacetophenones

These isomers possess a hydroxyl group, an iodine atom, and an acetyl group on the benzene ring. Representative isomers include:

- 1-(2-Hydroxy-3-iodophenyl)ethanone
- 1-(2-Hydroxy-4-iodophenyl)ethanone
- 1-(2-Hydroxy-5-iodophenyl)ethanone
- 1-(4-Hydroxy-3-iodophenyl)ethanone[8][9]

Other Isomers

Other possible, less common, structural arrangements include:

- Iodinated Phenyl Acetates: e.g., 2-Iodophenyl acetate, 3-Iodophenyl acetate, 4-Iodophenyl acetate.
- Iodinated Methoxybenzaldehydes: e.g., 2-Iodo-4-methoxybenzaldehyde.
- Iodinated Phenoxyacetic acids: e.g., (4-Iodophenoxy)acetic acid.[10]

Physicochemical Data

A summary of available quantitative data for representative isomers of C₈H₇IO₂ is presented in the table below for ease of comparison.

IUPAC Name	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)
Methyl Iodobenzoates			
Methyl 2-iodobenzoate	610-97-9	262.04	~64[11]
Methyl 3-iodobenzoate	611-00-7	262.04	52-54
Methyl 4-iodobenzoate	619-44-3	262.04	114-117
Iodophenylacetic Acids			
2-(2-Iodophenyl)acetic acid	18698-96-9	262.04	116-119
2-(3-Iodophenyl)acetic acid	1878-69-9	262.04	127-131[12]
2-(4-Iodophenyl)acetic acid	1798-06-7	262.04	137-143
Iodomethylbenzoic Acids			
5-Iodo-2-methylbenzoic acid	54811-38-0	262.04	176-179[13]
Hydroxyiodoacetophenones			
1-(4-Hydroxy-3-iodophenyl)ethanone	62615-24-1	262.04	155-160[8]

Experimental Protocols

Detailed methodologies for the synthesis of key isomers are provided below. These protocols are based on established synthetic routes and can be adapted for specific laboratory

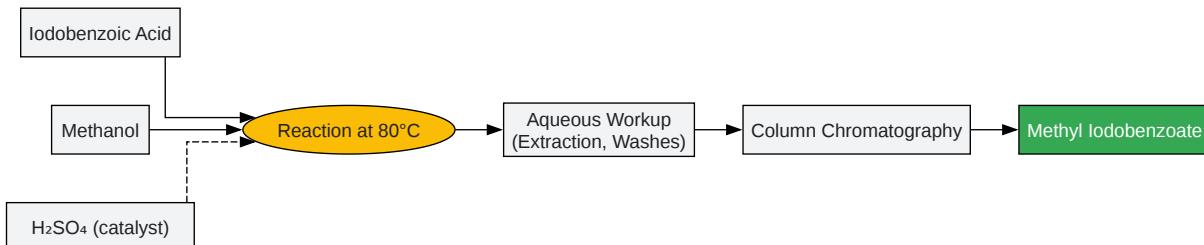
conditions.

Synthesis of Methyl Iodobenzoates via Fischer Esterification

A common method for the synthesis of methyl iodobenzoates is the Fischer esterification of the corresponding iodobenzoic acid.[\[11\]](#)

Protocol for Methyl 2-iodobenzoate Synthesis:[\[14\]](#)

- In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-iodobenzoic acid (13.1 g, 52.9 mmol) in methanol (300 mL).
- Slowly add concentrated sulfuric acid (30 mL) to the solution at room temperature with stirring.
- Heat the mixture to 80 °C and maintain stirring under a nitrogen atmosphere for 2.5 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Extract the product with diethyl ether.
- Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 5/1) to yield pure methyl 2-iodobenzoate.

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Caption: General workflow for the synthesis of methyl iodobenzoates.

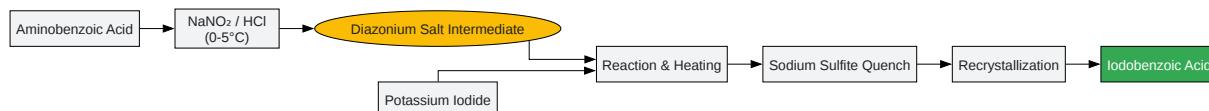
Synthesis of Iodobenzoic Acids via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing an iodo group onto an aromatic ring starting from the corresponding amino-substituted benzoic acid.[15][16]

Protocol for 2-Iodobenzoic Acid Synthesis:[15][17]

- In a 5 mL conical vial, add 2-aminobenzoic acid (137 mg, 1 mmol), 1 mL of deionized water, and 250 μ L of concentrated HCl. Stir until dissolved, heating gently if necessary.
- Cool the vial in an ice bath and slowly add a solution of sodium nitrite (75 mg in 300 μ L of water) via syringe while stirring. Maintain the cold temperature and stir for an additional 5 minutes to form the diazonium salt.
- In a separate step, dissolve potassium iodide (170 mg) in 250 μ L of water.
- Slowly add the potassium iodide solution to the cold diazonium salt solution with stirring. A brown precipitate will form.
- Remove the ice bath and stir the reaction mixture at room temperature for 5 minutes, then heat in a water bath at 40 °C for 10 minutes, followed by 80 °C for another 10 minutes. Vigorous nitrogen gas evolution will be observed.

- Cool the vial in an ice bath and add a small amount of sodium sulfite to quench any excess iodine.
- Isolate the crude 2-iodobenzoic acid by filtration and purify by recrystallization.



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Caption: Key steps in the Sandmeyer reaction for iodobenzoic acid synthesis.

Synthesis of Iodophenylacetic Acids

Protocol for 3-Iodophenylacetic Acid Synthesis:[5][6]

- Dissolve 2-(3-iodophenyl)acetonitrile (0.2 g) in 1.0 mL of a 1.0 M aqueous sodium hydroxide solution.
- Reflux the mixture for 4 hours.
- After cooling, extract the aqueous phase with ether to remove any unreacted starting material.
- Acidify the aqueous phase with 1.0 M hydrochloric acid to a pH < 7.
- Extract the acidified aqueous phase with ether.
- Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield 3-iodophenylacetic acid.

Biological Activity and Signaling Pathways

While comprehensive biological data for all C₈H₇IO₂ isomers is not readily available, the introduction of iodine into small molecules is a known strategy in drug design to enhance potency and modulate pharmacokinetic properties.^[3] Iodinated compounds are known to act as inhibitors of various enzymes. For instance, iodinated analogs of diflunisal have been investigated as potent inhibitors of transthyretin fibrillogenesis, a process implicated in amyloid diseases.^[3] The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

At present, specific signaling pathways directly modulated by the C₈H₇IO₂ isomers are not well-documented in publicly available literature. However, based on their structural similarities to known bioactive molecules, some potential areas of investigation can be proposed. For example, iodophenylacetic acid derivatives could be explored for their potential as anti-inflammatory agents, given the structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyiodoacetophenones share a structural motif with some natural products and could be screened for a variety of biological activities.

Future research is warranted to elucidate the specific biological targets and signaling pathways affected by these compounds. High-throughput screening and target-based assays would be valuable in identifying potential therapeutic applications for this class of molecules.

Characterization of C₈H₇IO₂ Isomers

The structural elucidation of these isomers relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the aromatic ring and confirming the presence and connectivity of functional groups.^[18] The chemical shifts and coupling patterns of the aromatic protons are particularly informative. Solid-state NMR can also be a valuable tool for characterizing these compounds.^{[19][20]}
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.^[21]

- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic vibrational frequencies of functional groups such as the carbonyl (C=O) of the ester or carboxylic acid, and the hydroxyl (O-H) group.

Conclusion

The isomers of C₈H₇IO₂ represent a diverse collection of chemical entities with potential for applications in drug discovery and development. This guide has provided a foundational overview of their nomenclature, synthesis, and physicochemical properties. The detailed experimental protocols offer a starting point for their synthesis and further investigation. While the specific biological activities and signaling pathways for most of these compounds remain to be explored, the structural motifs present suggest that they may be promising candidates for screening in various therapeutic areas. Further research into this chemical space is encouraged to unlock their full potential.

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